3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole
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Overview
Description
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a unique structure with a bromo-substituted fluorenyl group and a fluorophenyl group attached to the carbazole core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Alkylation: The brominated fluorenyl group is then subjected to Friedel-Crafts alkylation with 9,9-dimethylfluorene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Suzuki Coupling: The final step involves a Suzuki coupling reaction between the brominated fluorenyl derivative and 4-fluorophenylboronic acid in the presence of a palladium catalyst (Pd) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole depends on its application:
Organic Electronics: In OLEDs, the compound acts as an electron-transporting layer, facilitating the movement of electrons to the emissive layer, where light is generated.
Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(9H-Carbazol-9-yl)-9-(4-fluorophenyl)-9H-carbazole: Lacks the bromo and dimethylfluorenyl groups, resulting in different electronic properties.
3-(7-Bromo-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole: Lacks the dimethyl groups on the fluorenyl moiety, affecting its steric and electronic characteristics.
Uniqueness
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole is unique due to the presence of both bromo and fluoro substituents, as well as the dimethylfluorenyl group. These structural features impart distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals.
Properties
IUPAC Name |
3-(7-bromo-9,9-dimethylfluoren-2-yl)-9-(4-fluorophenyl)carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23BrFN/c1-33(2)29-18-21(7-14-25(29)26-15-9-22(34)19-30(26)33)20-8-16-32-28(17-20)27-5-3-4-6-31(27)36(32)24-12-10-23(35)11-13-24/h3-19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYHGIVZASXIAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=C(C=C6)F)C7=C1C=C(C=C7)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697134 |
Source
|
Record name | 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-(4-fluorophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207176-72-4 |
Source
|
Record name | 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-(4-fluorophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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